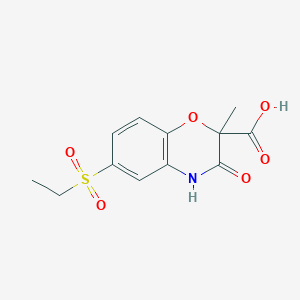

6-(ethanesulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (predicted for DMSO-d₆):

- δ 1.28 ppm (t, 3H) : Methyl protons of the ethanesulfonyl group (-SO₂CH₂CH₃).

- δ 3.12 ppm (q, 2H) : Methylene protons adjacent to sulfur (-SO₂CH₂CH₃).

- δ 3.85 ppm (s, 3H) : Methyl group at position 2.

- δ 4.35–4.60 ppm (m, 2H) : Oxazine ring protons (positions 3 and 4).

- δ 7.45–7.92 ppm (m, 3H) : Aromatic protons on the benzene ring.

- δ 12.80 ppm (s, 1H) : Carboxylic acid proton (-COOH).

¹³C NMR key signals:

Fourier-Transform Infrared (FT-IR) Spectral Signatures

Critical absorption bands include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3200–2500 | O-H stretch (carboxylic acid) |

| 1680–1700 | C=O stretch (carboxylic acid and ketone) |

| 1320–1350 | S=O asymmetric stretch |

| 1140–1160 | S=O symmetric stretch |

| 1230–1260 | C-O-C stretch (oxazine) |

The absence of N-H stretches (3300–3500 cm⁻¹) confirms the absence of free amines, consistent with the fully substituted nitrogen in the oxazine ring.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) typically produces:

- m/z 299 : Molecular ion [M]⁺ (C₁₂H₁₃NO₆S).

- m/z 255 : Loss of CO₂ ([M – COOH]⁺).

- m/z 199 : Cleavage of the sulfonyl group ([M – SO₂C₂H₅]⁺).

- m/z 135 : Benzoxazine ring fragment ([C₇H₇NO₂]⁺).

High-resolution MS (HRMS) would yield an exact mass of 299.0534 for C₁₂H₁₃NO₆S, with isotopic peaks at m/z 301 (³⁴S) and 300 (¹³C).

Properties

IUPAC Name |

6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6S/c1-3-20(17,18)7-4-5-9-8(6-7)13-10(14)12(2,19-9)11(15)16/h4-6H,3H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIDDOCGWSBVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(ethanesulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS Number: 1022486-21-0) is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties, synthetic methodologies, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12H13NO6S. Its structure includes a benzoxazine ring, which is known for various pharmacological activities. The presence of the ethane sulfonyl group enhances its solubility and interaction with biological systems.

1. Antimicrobial Activity

Recent studies have indicated that benzoxazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

2. Anticancer Properties

Benzoxazine derivatives have been explored for their anticancer potential. Research demonstrates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, certain derivatives have been tested against human breast cancer cell lines (MCF-7) and colorectal carcinoma cells (HCT-116), showing promising cytotoxic effects .

3. Anti-inflammatory Effects

Compounds in the benzoxazine class have also been reported to exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

4. Antioxidant Activity

The antioxidant capacity of benzoxazine derivatives contributes to their protective effects against oxidative stress-related diseases. Studies suggest that these compounds can scavenge free radicals and enhance the body’s endogenous antioxidant defenses.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 2-aminophenol and various aldehydes or ketones under acidic or basic conditions. Recent advancements in synthetic strategies have improved yields and reduced reaction times significantly .

Case Studies

Several case studies highlight the biological efficacy of benzoxazine derivatives:

- Study on Antimicrobial Activity : A study demonstrated that a related benzoxazine compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL.

- Cytotoxicity Assay : In vitro assays showed that compounds structurally similar to this compound induced significant apoptosis in MCF-7 cells with IC50 values around 20 µM .

- Anti-inflammatory Study : A recent investigation revealed that a benzoxazine derivative significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential for treating inflammatory diseases .

Scientific Research Applications

Applications in Medicinal Chemistry

- Anticancer Activity : Compounds related to benzoxazine derivatives have shown promising anticancer properties. Research indicates that benzoxazinones exhibit activities against various cancer cell lines, highlighting their potential as therapeutic agents .

- Antibacterial and Antiviral Properties : The benzoxazine scaffold has been linked to antibacterial and antiviral activities. Studies have demonstrated that derivatives can inhibit bacterial growth and viral replication, making them candidates for developing new antibiotics and antiviral drugs .

- Neuroprotective Effects : Some studies suggest that benzoxazine derivatives may possess neuroprotective properties, contributing to treatments for neurodegenerative diseases such as Alzheimer's disease. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Applications in Organic Synthesis

- Synthetic Intermediates : The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other complex heterocycles. Its ability to undergo various reactions allows chemists to build more complex structures efficiently .

- C-H Activation : Recent advancements have revealed the use of benzoxazine derivatives as directing groups in C-H activation processes. This method facilitates the ortho-functionalization of aromatic compounds, which is often challenging with traditional methods .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel benzoxazine derivatives from 6-(ethanesulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. These derivatives were tested against various cancer cell lines, showing significant cytotoxicity compared to existing chemotherapeutics. The study highlighted the structure-activity relationship (SAR) that can guide future drug development efforts.

Case Study 2: Development of Antiviral Compounds

Researchers explored the antiviral potential of benzoxazine derivatives synthesized from the target compound. In vitro assays indicated that certain derivatives effectively inhibited viral replication in cultured cells, suggesting a pathway for developing new antiviral therapies.

Comparison with Similar Compounds

Dual CysLT1/CysLT2 Antagonists

- ONO-2050297 (Compound 19): Structure: (2S)-4-(3-Carboxypropyl)-8-{[4-(4-phenylbutoxy)benzoyl]amino}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. Activity: IC₅₀ = 0.017 μM (CysLT1), 0.00087 μM (CysLT2) . Comparison: The ethanesulfonyl group in the target compound replaces the phenylbutoxybenzamide moiety in ONO-2050297, likely reducing dual-receptor affinity but improving selectivity for sulfonyl-favoring binding pockets .

CysLT1-Selective Derivatives

- 6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid :

Functional Group Variations

Immunostimulants

- 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (Compound 16): Substituents: Lacks ethanesulfonyl. Activity: Potent immunostimulant . Comparison: The ethanesulfonyl group shifts activity from immunomodulation to receptor antagonism, highlighting substituent-driven functional divergence.

Antithrombotics

- Fibrinogen Receptor Antagonists: Example: Benzoxazines with benzamidine side chains (e.g., compound 17). Activity: Dual thrombin inhibitory and fibrinogen receptor antagonism . Comparison: The target compound’s sulfonyl group may reduce antithrombotic efficacy compared to benzamidine’s charge-based interactions.

Parent Scaffold

Nitro Derivatives

- 7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid :

Data Tables

Table 1. Key Structural and Pharmacological Comparisons

Table 2. Physicochemical Properties

| Compound | Melting Point (°C) | Predicted pKa | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | N/A | ~2.0 | ~10 (PBS) |

| Parent Scaffold | 175–177 | 2.02 | ~50 (DMSO) |

| 7-Nitro Derivative | 190–192 | 1.5 | ~5 (DMSO) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(ethanesulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, and how can purity be maximized?

- Methodological Answer : The compound’s synthesis typically involves cyclization reactions using ethylenediamine to form the benzoxazine core, followed by sulfonation and carboxylation. Key steps include:

- Ring formation : Reacting ethyl esters with ethylenediamine under controlled pH (e.g., pH 8–9) to generate the imidazoline ring .

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/0.1% TFA gradient) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR in DMSO-d6 to identify ethanesulfonyl (-SOCHCH), methyl (-CH), and carboxylate (-COOH) groups. Key signals: δ 1.3–1.5 ppm (ethyl group), δ 2.1 ppm (methyl), δ 10.5–12.0 ppm (carboxylic acid) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M–H] at m/z 342.06 (calculated for CHNOS) .

Advanced Research Questions

Q. How can receptor-binding affinities (e.g., imidazoline I/I or α-adrenergic receptors) be systematically evaluated for this compound?

- Methodological Answer :

- In vitro assays : Use radioligand displacement (e.g., -clonidine for I, -idazoxan for I) in rat brain membranes. Calculate IC values and convert to K using Cheng-Prusoff equation .

- In vivo validation : Administer to spontaneously hypertensive rats (SHRs; 10–50 mg/kg, oral) and monitor mean arterial pressure (MAP) reduction. Correlate MAP changes with receptor affinity data .

Q. How should researchers resolve contradictions in receptor-binding data between computational models and wet-lab experiments?

- Methodological Answer :

- Hybrid modeling : Integrate molecular docking (e.g., AutoDock Vina) with experimental binding assays to validate computational predictions. For example, if a model predicts high I affinity but in vitro results show low K, re-evaluate force field parameters or solvent effects .

- Meta-analysis : Compare datasets from diverse methodologies (e.g., Haddad et al.’s single-receptor bioelectronic nose vs. Saito et al.’s multi-receptor agonistic profiling) to identify methodological biases .

Q. What experimental design considerations are critical for evaluating in vivo cardiovascular efficacy?

- Methodological Answer :

- Animal models : Use SHRs (n ≥ 6/group) with telemetric blood pressure monitoring. Include positive controls (e.g., rilmenidine for I activation) and vehicle groups.

- Dose optimization : Conduct dose-response studies (1–50 mg/kg, i.v. or p.o.) to determine ED. Measure heart rate (HR) and MAP at 15-minute intervals for 24 hours post-administration .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

- Methodological Answer :

- Analog synthesis : Modify the ethanesulfonyl group (e.g., replace with methanesulfonyl or aryl sulfonates) or the methyl substituent. Assess impacts on solubility (logP via shake-flask method) and potency .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions influencing receptor binding .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing discrepancies in pharmacological data across studies?

- Methodological Answer :

- Multivariate analysis : Apply PCA to cluster compounds based on binding affinities, MAP reduction, and structural features. Identify outliers due to assay variability (e.g., differences in membrane preparation protocols) .

- Sensitivity testing : Use Bland-Altman plots to assess agreement between computational predictions and experimental K values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.